1-Metilpiperazina-2,6-diona

Descripción general

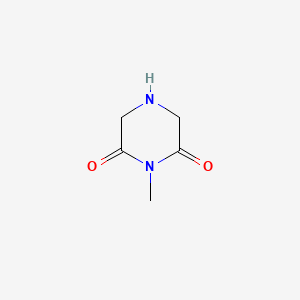

Descripción

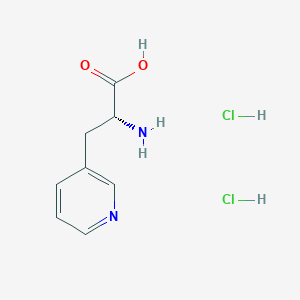

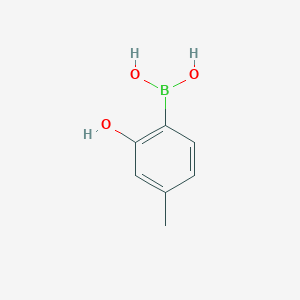

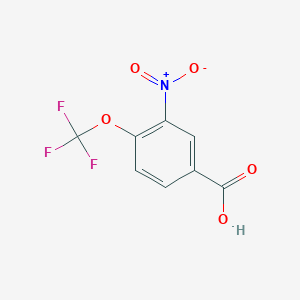

1-Methylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2 It is a derivative of piperazine, characterized by the presence of a methyl group and two keto groups at the 2 and 6 positions of the piperazine ring

Aplicaciones Científicas De Investigación

1-Methylpiperazine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of polymers and other industrial chemicals

Mecanismo De Acción

Target of Action

This compound is a derivative of piperazine, a class of organic compounds that have been used in various pharmaceutical applications

Mode of Action

Piperazine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 1-Methylpiperazine-2,6-dione with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperazine derivatives have been reported to be involved in various biochemical reactions , but the specific pathways influenced by 1-Methylpiperazine-2,6-dione remain to be elucidated.

Result of Action

As a derivative of piperazine, it may share some of the biological activities associated with this class of compounds . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Methylpiperazine-2,6-dione plays a crucial role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The compound acts as an inhibitor, binding to the enzyme and preventing its normal function. This interaction can lead to changes in DNA topology and affect cellular processes dependent on DNA replication.

Cellular Effects

The effects of 1-Methylpiperazine-2,6-dione on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase II by 1-Methylpiperazine-2,6-dione can lead to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further impacting cellular functions.

Molecular Mechanism

At the molecular level, 1-Methylpiperazine-2,6-dione exerts its effects through binding interactions with biomolecules. Its inhibition of topoisomerase II involves the formation of a stable complex with the enzyme, preventing it from catalyzing the unwinding of DNA . This inhibition can lead to the accumulation of DNA breaks and ultimately cell death. Furthermore, 1-Methylpiperazine-2,6-dione may also interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methylpiperazine-2,6-dione have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1-Methylpiperazine-2,6-dione can lead to sustained inhibition of topoisomerase II, resulting in persistent DNA damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of 1-Methylpiperazine-2,6-dione vary with different dosages in animal models. At low doses, the compound can effectively inhibit topoisomerase II without causing significant toxicity . At higher doses, toxic effects such as cardiotoxicity and hepatotoxicity have been observed . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-Methylpiperazine-2,6-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, converting it into more water-soluble forms for excretion . The compound’s metabolism can affect its bioavailability and overall pharmacokinetics.

Transport and Distribution

Within cells and tissues, 1-Methylpiperazine-2,6-dione is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be actively transported by specific transporters . The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 1-Methylpiperazine-2,6-dione is critical for its activity and function. It has been found to localize primarily in the nucleus, where it interacts with topoisomerase II and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylpiperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of 1-Methylpiperazine-2,6-dione often involves the aminolysis of suitable precursors followed by hydrogenation. For example, the green synthesis method starts with an aminolysis reaction to form an intermediate, followed by hydrogenation using Raney nickel, yielding high purity and efficiency with minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylpiperazine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or the hydrogen atoms on the piperazine ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of 1-Methylpiperazine-2,6-dione.

Reduction: Hydroxyl derivatives of the compound.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

4-Methylpiperazine-2,6-dione: Similar structure but with a different substitution pattern.

3-Methylglutarimide: Another compound with similar functional groups but a different ring structure.

Uniqueness: 1-Methylpiperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Propiedades

IUPAC Name |

1-methylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEXPJQUWCGDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602998 | |

| Record name | 1-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62828-00-6 | |

| Record name | 1-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper highlights that even slight modifications to the dexrazoxane structure, like methylation to form 1-methylpiperazine-2,6-dione, abolish its cardioprotective effects. What is the proposed mechanism behind this loss of activity?

A1: The research suggests that the loss of cardioprotective activity observed with 1-methylpiperazine-2,6-dione and a closely related derivative is linked to their reduced ability to inhibit and deplete topoisomerase IIβ (Top2B) []. This is a significant finding as it challenges the prevailing hypothesis that metal chelation is the primary mechanism of cardioprotection by dexrazoxane and its analogs. While the studied derivatives retained metal-chelating properties comparable to dexrazoxane, their inability to effectively target Top2B correlated with the complete loss of their cardioprotective effects both in vitro and in vivo []. This points to Top2B as a potentially crucial target for effective protection against anthracycline-induced cardiotoxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1320710.png)

![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)